molecular formula C17H16FN3 B12248968 4-[4-(2-Fluorophenyl)piperazin-1-yl]benzonitrile

4-[4-(2-Fluorophenyl)piperazin-1-yl]benzonitrile

Cat. No.: B12248968
M. Wt: 281.33 g/mol
InChI Key: TUERTOFRIIEEQM-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenyl)piperazin-1-yl]benzonitrile is a chemical compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Fluorophenyl)piperazin-1-yl]benzonitrile typically involves the following steps:

    N-Arylation Reaction: The initial step involves the N-arylation of 2-fluorophenylpiperazine with a suitable aryl halide under palladium-catalyzed conditions.

    Coupling Reaction: The intermediate product from the N-arylation reaction is then coupled with 4-cyanobenzyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of less toxic reagents and solvents can improve the safety and environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Fluorophenyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Fluorophenyl)piperazin-1-yl]benzonitrile is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a benzonitrile moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H16FN3

Molecular Weight

281.33 g/mol

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]benzonitrile

InChI

InChI=1S/C17H16FN3/c18-16-3-1-2-4-17(16)21-11-9-20(10-12-21)15-7-5-14(13-19)6-8-15/h1-8H,9-12H2

InChI Key

TUERTOFRIIEEQM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C3=CC=CC=C3F

Origin of Product

United States

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